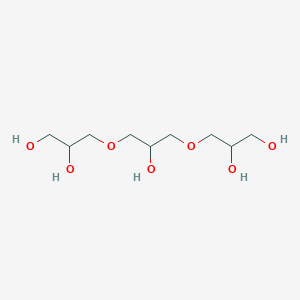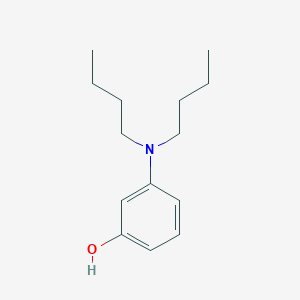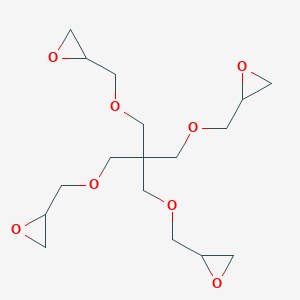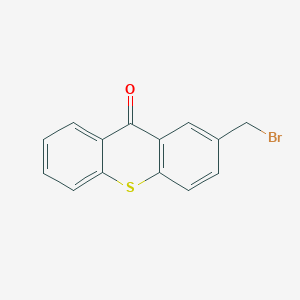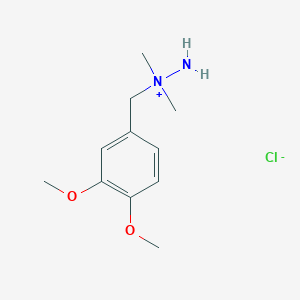
JCTSSVJSNCTLIT-UHFFFAOYSA-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride is an organic compound with the molecular formula C10H18ClN2O2 It is a derivative of hydrazine, featuring a dimethyl(3,4-dimethoxybenzyl) group attached to the hydrazinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with dimethylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted hydrazinium compounds.
Applications De Recherche Scientifique
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinium, dimethyl(3,4-dimethoxyphenyl)-, chloride
- Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, bromide
- Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, iodide
Uniqueness
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxybenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
102570-95-6 |
|---|---|
Formule moléculaire |
C11H19ClN2O2 |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
amino-[(3,4-dimethoxyphenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C11H19N2O2.ClH/c1-13(2,12)8-9-5-6-10(14-3)11(7-9)15-4;/h5-7H,8,12H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JCTSSVJSNCTLIT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CC1=CC(=C(C=C1)OC)OC)N.[Cl-] |
SMILES canonique |
C[N+](C)(CC1=CC(=C(C=C1)OC)OC)N.[Cl-] |
Synonymes |
1-(3,4-Dimethoxybenzyl)-1,1-dimethylhydrazonium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


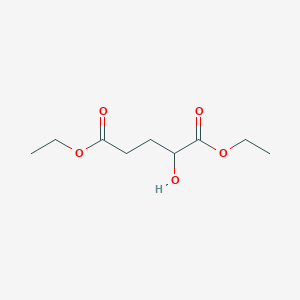
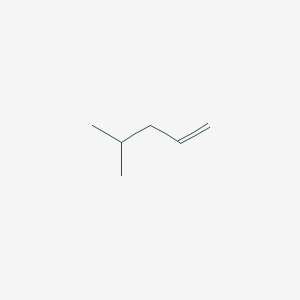

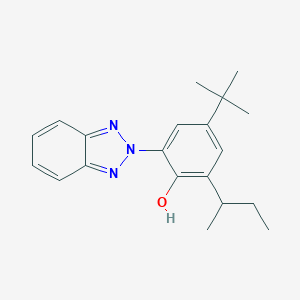
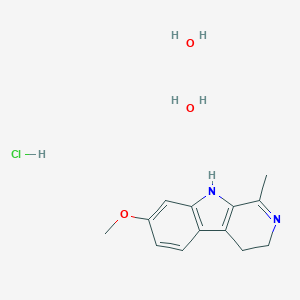
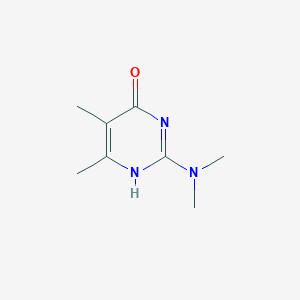
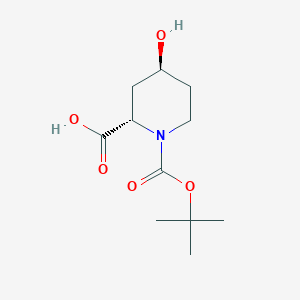

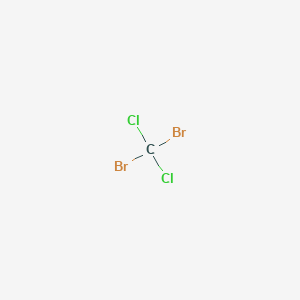
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
